molecular formula C14H10Cl2F3NO3S B4667729 2,3-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

2,3-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B4667729
M. Wt: 400.2 g/mol
InChI Key: XQGBCBBNTBCDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as DMTFBS and has been synthesized using various methods.

Mechanism of Action

DMTFBS inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX plays a role in the regulation of pH in cancer cells, which is necessary for their survival and growth. By inhibiting carbonic anhydrase IX, DMTFBS disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMTFBS has been shown to have low toxicity and high selectivity for carbonic anhydrase IX. It does not affect the activity of other carbonic anhydrase isoforms, which are important for normal physiological functions. DMTFBS has also been found to have anti-inflammatory effects, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

DMTFBS has advantages as a research tool due to its selectivity for carbonic anhydrase IX and low toxicity. However, its limited solubility in water may pose challenges for its use in certain experiments. Additionally, more research is needed to determine its effectiveness in vivo and its potential side effects.

Future Directions

There are several future directions for the research of DMTFBS. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its effects on other biological pathways and its potential as a therapeutic agent for other diseases. Additionally, the development of more efficient synthesis methods for DMTFBS could facilitate its use in research.
Conclusion:
DMTFBS is a promising compound for medical research due to its potential as an anticancer agent. Its selectivity for carbonic anhydrase IX and low toxicity make it a valuable research tool. Further research is needed to determine its effectiveness in vivo and its potential as a therapeutic agent for other diseases.

Scientific Research Applications

DMTFBS has potential applications in medical research, particularly in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. DMTFBS has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Carbonic anhydrase IX plays a role in tumor growth, invasion, and metastasis. Therefore, DMTFBS has potential as an anticancer agent.

properties

IUPAC Name

2,3-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO3S/c1-23-10-6-7-11(13(16)12(10)15)24(21,22)20-9-4-2-8(3-5-9)14(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGBCBBNTBCDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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